1,2-Dibenzylhydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

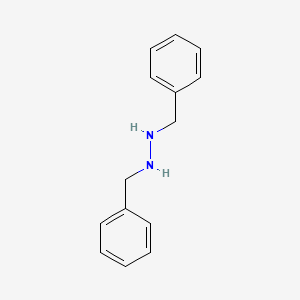

1,2-Dibenzylhydrazine, also known as Hydrazobenzene, is an aromatic organic compound consisting of two aniline groups joined via their nitrogen atoms . It is an important industrial chemical used in the manufacture of dyes, pharmaceuticals, and hydrogen peroxide .

Molecular Structure Analysis

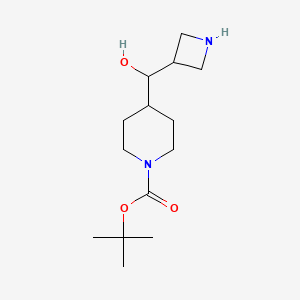

The molecular formula of this compound is C14H16N2 . It consists of two benzene rings each attached to a nitrogen atom, with the nitrogen atoms linked together to form a hydrazine group.Chemical Reactions Analysis

The reactions of this compound with several aromatic aldehydes in refluxing toluene gave the benzaldehyde dibenzylhydrazones in high yield . It is suggested from labelling studies and from the failure to trap an azomethine imine in the reaction between dibenzylhydrazine and benzaldehyde that such intermediates are not involved in the formation of the hydrazones .Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.29 g/mol . The predicted melting point is 46-47 °C and the predicted boiling point is 348.3±31.0 °C . The predicted density is 1.058±0.06 g/cm3 .Scientific Research Applications

Chemical Synthesis and Reactions :

- 1,2-Dibenzylhydrazines can be oxidized to ω,ω'-azotoluenes using carbon tetrachloride, providing a nearly quantitative route to these compounds (Kano & Anselme, 2010).

- It reacts with aromatic aldehydes in toluene to yield benzaldehyde dibenzylhydrazones. These reactions are suggested to proceed via hydride transfer in the hydrazinocarbinol or the hydrazonium ion, rather than through azomethine imines (Anderson & Sharp, 1984).

Anticorrosive Properties :

- Studies on the corrosion inhibition properties of 1,2-dibenzylhydrazine derivatives for mild steel in acidic medium show that these compounds act as mixed-type inhibitors, with the ability to bind efficiently to metal surfaces (Bouoidina et al., 2018).

Pharmaceutical and Biological Research :

- Although some studies relate to pharmacological aspects, they provide insights into the broader biological activity of hydrazine derivatives. For instance, a study on N-(2,3,4-Trihydroxybenzyl)hydrazine, a related compound, shows it is a powerful inhibitor of aromatic amino acid decarboxylase, both in vitro and in vivo (Burkard, Gey, & Pletscher, 1964).

Material Science and Crystallography :

- Crystallographic studies of compounds such as (Z)-2-[(E)-2-benzylidenehydrazin-1-ylidene]-1,2-diphenylethanone provide insights into the molecular structure and interactions in these classes of compounds (Bouchama et al., 2015).

Reductive Metabolism Studies :

- Research into the reductive metabolism of N-nitrosodibenzylamine, a related compound, has identified the formation of bibenzyl through a 2-electron reduction process. This kind of study enhances understanding of the biotransformation and potential toxicity pathways of nitrosamines (Gal, Estin, & Moon, 1978).

Safety and Hazards

Properties

IUPAC Name |

1,2-dibenzylhydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNVARTZYHDDNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNNCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2685706.png)

![3-[3-[Methyl-(6-methylpyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2685709.png)

![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2685714.png)

![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2685716.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2685717.png)

![6-(4-Butylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2685722.png)

![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2685724.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2685726.png)

![(E)-2-(3-(2-chlorophenyl)acryloyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2685727.png)